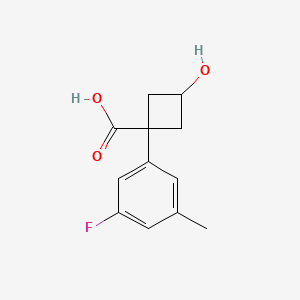
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its cyclobutane ring structure, which is substituted with a hydroxy group, a carboxylic acid group, and a 3-fluoro-5-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation of an alkene precursor.
Substitution with the 3-Fluoro-5-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using a suitable aryl halide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites of proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Lacks the racemic mixture, potentially leading to different biological activity.
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its chemical properties and reactivity.
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclohexane-1-carboxylic acid: Contains a cyclohexane ring, leading to different steric and electronic effects.
Uniqueness
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the cyclobutane ring, which imparts distinct chemical and biological properties. The combination of the fluoro and methyl groups on the phenyl ring further enhances its uniqueness, potentially leading to specific interactions with biological targets.
Propriétés
Formule moléculaire |
C12H13FO3 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c1-7-2-8(4-9(13)3-7)12(11(15)16)5-10(14)6-12/h2-4,10,14H,5-6H2,1H3,(H,15,16) |
Clé InChI |
HYMHNPBDYRWJIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C2(CC(C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
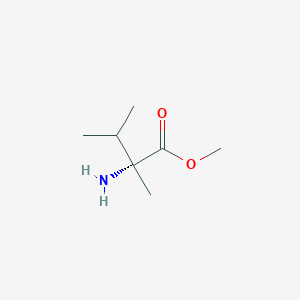
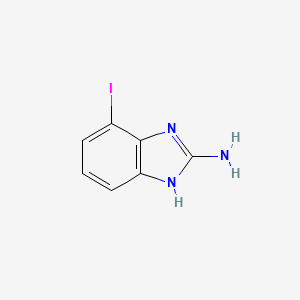
![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
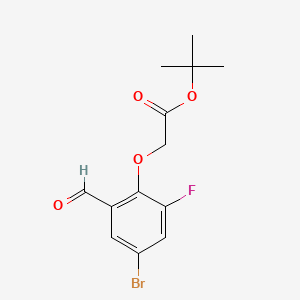

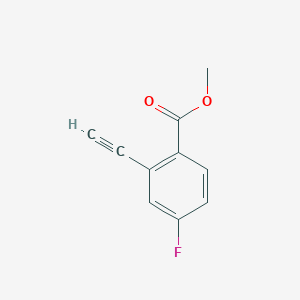
![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)

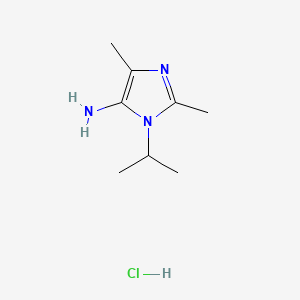
![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
